4,4'-Difluorobiphenyl
Overview
Description
4,4’-Difluorobiphenyl is an organic compound with the molecular formula C12H8F2. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a fluorine atom at the para position. This compound is known for its thermal stability and chemical resistance, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Difluorobiphenyl can be synthesized through several methods. One common method involves the diazotization of benzidine followed by coupling with piperidine and subsequent reaction with concentrated hydrofluoric acid . Another method involves the reaction of a parafluorinated Grignard reagent with a parafluorinated halophenyl in the presence of free palladium .
Industrial Production Methods: In industrial settings, 4,4’-Difluorobiphenyl is often produced using large-scale reactions involving the aforementioned synthetic routes. The process typically involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the biphenyl structure, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids .
Scientific Research Applications
4,4’-Difluorobiphenyl has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, liquid crystals, and other advanced materials
Mechanism of Action
The mechanism of action of 4,4’-Difluorobiphenyl involves its interaction with various molecular targets. The presence of fluorine atoms enhances its chemical stability and influences its reactivity. The pathways involved in its reactions are typically governed by the electronic effects of the fluorine substituents, which can affect the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
- 4,4’-Dichlorobiphenyl
- 4,4’-Dibromobiphenyl
- 4,4’-Diiodobiphenyl
Comparison: 4,4’-Difluorobiphenyl is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or iodine. Fluorine’s high electronegativity and small size result in different reactivity patterns and stability profiles, making 4,4’-Difluorobiphenyl particularly valuable in applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDAAZQDQJGXSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192870 | |
Record name | 4,4'-Difluorodiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192870 | |
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Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an aromatic odor; [Merck Index] White crystalline solid; [Aldrich MSDS] | |
Record name | 4,4'-Difluorobiphenyl | |
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CAS No. |
398-23-2 | |
Record name | 4,4′-Difluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=398-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Difluorodiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398232 | |
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Record name | 4,4'-Difluorobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4173 | |
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Record name | 4,4'-Difluorodiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-difluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.283 | |
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Record name | 4,4'-DIFLUORODIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0694GMK81 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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